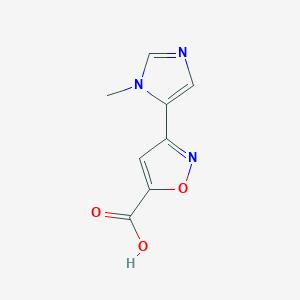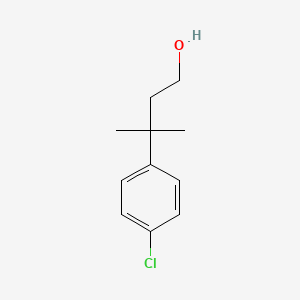
3-(1-Methyl-1h-imidazol-5-yl)isoxazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Methyl-1h-imidazol-5-yl)isoxazole-5-carboxylic acid is a heterocyclic compound that features both an imidazole and an isoxazole ring. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1h-imidazol-5-yl)isoxazole-5-carboxylic acid typically involves the formation of the imidazole and isoxazole rings followed by their coupling. One common method includes the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the isoxazole ring . The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions . The final step involves coupling these two rings under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would typically involve the same synthetic routes but optimized for scale, including the use of catalysts and controlled reaction environments to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
3-(1-Methyl-1h-imidazol-5-yl)isoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the imidazole and isoxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
3-(1-Methyl-1h-imidazol-5-yl)isoxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(1-Methyl-1h-imidazol-5-yl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The isoxazole ring can interact with various receptors, modulating their function. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.
類似化合物との比較
Similar Compounds
- 1-Methyl-1h-imidazole-5-carboxylic acid
- Isoxazole-5-carboxylic acid
- 3-(1H-Imidazol-4-yl)propionic acid
Uniqueness
3-(1-Methyl-1h-imidazol-5-yl)isoxazole-5-carboxylic acid is unique due to the combination of the imidazole and isoxazole rings in a single molecule. This dual functionality allows it to interact with a broader range of biological targets compared to compounds with only one of these rings.
特性
分子式 |
C8H7N3O3 |
|---|---|
分子量 |
193.16 g/mol |
IUPAC名 |
3-(3-methylimidazol-4-yl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c1-11-4-9-3-6(11)5-2-7(8(12)13)14-10-5/h2-4H,1H3,(H,12,13) |
InChIキー |
KXOAVIXORDQCEZ-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC=C1C2=NOC(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,3-Dimethyl-1-azaspiro[3.3]heptane](/img/structure/B13594703.png)









![Tert-butyl 4-[2-(piperidin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B13594754.png)


